molecular formula C4H10ClNS B2967165 1,3-Thiazinane hydrochloride CAS No. 79128-34-0

1,3-Thiazinane hydrochloride

Cat. No.: B2967165
CAS No.: 79128-34-0
M. Wt: 139.64
InChI Key: LFYXCDJIEWCRMR-UHFFFAOYSA-N
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Description

1,3-Thiazinane hydrochloride is a chemical compound with the molecular weight of 139.65 . It is a derivative of thiazinane, a fully saturated six-membered heterocyclic compound containing nitrogen and sulfur .


Synthesis Analysis

The synthesis of thiazinane derivatives has been explored in various studies . One method involves the treatment of certain compounds with 1-bromo-3-chloropropane in DMF and in the presence of K2CO3, which results in the formation of six-membered cyclic sulfamoyl acetamide esters . These esters can then be hydrolyzed using methanolic KOH to yield intermediates, which can be coupled with other compounds under certain conditions to yield 2-substituted-1,2-thiazinane-6-carboxamide-1,1-dioxide .


Molecular Structure Analysis

1,3-Thiazinane is a fully saturated thiazine six-membered ring containing two hetero-atoms, nitrogen and sulfur . The structure of this compound is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The chemical reactivity of thiazinane derivatives has been studied, with a focus on synthetic approaches . For instance, upon treatment with 1-bromo-3-chloropropane in DMF and in the presence of K2CO3, six-membered cyclic sulfamoyl acetamide esters are formed . These esters can then be hydrolyzed using methanolic KOH .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 139.65 . The boiling point of 1,3-Thiazinane is 56-58 °C at a pressure of 8 Torr .

Scientific Research Applications

Chemistry and Synthesis

  • Synthesis and Chemical Reactivity : Thiazinanes, a category of heterocyclic compounds including 1,3-Thiazinane, are known for their potential in disease treatment. Their derivatives have shown promise in various applications, such as anti-HIV drugs and analgesics. The chemistry of these compounds focuses on synthetic approaches and their reactivity, which is crucial for developing new therapeutic agents (Hassan et al., 2020).

Therapeutic Research

  • Alzheimer's Disease Treatment : A derivative of 1,3-Thiazinane, Verubecestat, is being evaluated for its potential in treating Alzheimer's disease. It inhibits the β-site amyloid precursor protein cleaving enzyme 1, which is crucial in the disease's progression (Scott et al., 2016).

  • Insecticide Development : Thiamethoxam, a neonicotinoid insecticide, involves the synthesis of 1,3-thiazinane derivatives. It's effective against a wide range of pests and is used in modern pest management programs (Maienfisch et al., 2001).

Material Science

  • Organic Solar Cells : Thiadiazinone derivatives, related to 1,3-Thiazinane, have been studied for their use in organic solar cells. Their optical, electrochemical, and transport properties make them suitable as electron donors in solar cell technology (Hermerschmidt et al., 2015).

Molecular and Structural Studies

  • Structural Analysis : Detailed molecular and crystallographic analyses of 1,3-Thiazinane derivatives provide insights into their chemical behavior and potential for forming diverse molecular structures, which is essential in drug design and material science (Yan & Liang, 2009).

Future Directions

The future directions for 1,3-Thiazinane hydrochloride could involve further exploration of its synthesis and potential applications. For instance, a gold-catalyzed formation of 1,3-thiazine/1,3-thiazinane has been developed, which gives rise to a broad scope of 1,3-thiazine derivatives with excellent yields in short reaction times . This represents an interesting approach for the synthesis of potentially biologically relevant molecules .

Biochemical Analysis

Properties

IUPAC Name

1,3-thiazinane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS.ClH/c1-2-5-4-6-3-1;/h5H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYXCDJIEWCRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCSC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79128-34-0
Record name 1,3-thiazinane hydrochloride
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